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Compound of Interest

Compound Name: Rhodopin

Cat. No.: B094384 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rhodopin, a C40 carotenoid with a distinctive acyclic structure and a tertiary hydroxyl group, is

a significant pigment in various photosynthetic bacteria, including species of Rhodospirillum

and Rhodoblastus. Its antioxidant properties and potential as a biomarker for certain microbial

populations make its accurate identification and quantification crucial in diverse fields of

research, from microbial ecology to drug discovery. Mass spectrometry, particularly when

coupled with high-performance liquid chromatography (HPLC), offers a powerful analytical

platform for the sensitive and specific determination of rhodopin in complex biological

matrices.

These application notes provide a comprehensive overview and detailed protocols for the

extraction, identification, and quantification of rhodopin using HPLC-tandem mass

spectrometry (HPLC-MS/MS).

Mass Spectrometric Properties of Rhodopin
Chemical Formula: C40H58O

Molecular Weight: 554.9 g/mol
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Ionization: Atmospheric Pressure Chemical Ionization (APCI) is a highly effective ionization

technique for carotenoids like rhodopin, which are of low to medium polarity. APCI typically

yields a strong protonated molecule [M+H]+. Electrospray ionization (ESI) can also be used,

often forming molecular ions (M+) or protonated molecules ([M+H]+).

Fragmentation: Tandem mass spectrometry (MS/MS) of the protonated rhodopin molecule

allows for structural confirmation. Common fragmentation patterns for carotenoids involve

the neutral loss of water ([M+H-H₂O]⁺) if hydroxyl groups are present, as well as losses of

toluene (-92 Da) and xylene (-106 Da) from the polyene chain. Cleavage of the polyene

chain can also result in a variety of smaller fragment ions.

Experimental Protocols
Extraction of Rhodopin from Bacterial Cells
This protocol is adapted from a method developed for the rapid extraction of carotenoids from

the photosynthetic bacterium Rhodospirillum rubrum.[1]

Materials:

Bacterial cell pellet

Hexane (HPLC grade)

Methanol (HPLC grade)

Milli-Q water

Centrifuge

Vortex mixer

Nitrogen evaporator (optional)

Autosampler vials

Procedure:
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To a known quantity of bacterial cell pellet (e.g., 10-50 mg wet weight), add a 1.7 mL mixture

of hexane/methanol/water (1:1:0.7 v/v/v).

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

Centrifuge the sample at 14,000 x g for 5 minutes to separate the phases.

Carefully collect the upper hexane layer, which contains the carotenoids, and transfer it to a

clean tube.

Evaporate the hexane extract to dryness under a gentle stream of nitrogen or in a vacuum

concentrator.

Reconstitute the dried extract in a suitable solvent for HPLC-MS analysis (e.g., 100 µL of

acetone or mobile phase).

Transfer the reconstituted sample to an autosampler vial for injection.

HPLC-MS/MS Analysis of Rhodopin
This protocol provides a starting point for the chromatographic separation and mass

spectrometric detection of rhodopin. Optimization may be required based on the specific

instrumentation and sample matrix.

Instrumentation:

HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole)

APCI or ESI source

HPLC Conditions (adapted from[1]):
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Parameter Value

Column
C18 reversed-phase column (e.g., Spherisorb

C18, 5 µm, 4.6 x 250 mm)

Mobile Phase A Water

Mobile Phase B Acetone

Gradient 50% B to 100% B over 20 minutes (non-linear)

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Injection Volume 10 µL

Mass Spectrometry Conditions:

Parameter Value

Ionization Mode Positive APCI or ESI

Scan Mode
Multiple Reaction Monitoring (MRM) or Product

Ion Scan

Precursor Ion (Q1) m/z 555.4 [M+H]+

Product Ions (Q3)

Monitoring for characteristic fragments (e.g., m/z

537.4 [M+H-H₂O]+, m/z 463.4 [M+H-92]+) is

recommended. Specific transitions should be

optimized experimentally.

Collision Energy
To be optimized for the specific instrument and

rhodopin.

Gas Temperatures
As per instrument manufacturer's

recommendations.

Gas Pressures
As per instrument manufacturer's

recommendations.
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Quantitative Data
The following table summarizes the relative abundance of rhodopin and its derivatives found

in the LH2 complexes of Rhodoblastus acidophilus grown under different light conditions, as

determined by HPLC analysis.[2] This data illustrates how quantitative mass spectrometry can

be used to study changes in pigment composition in response to environmental stimuli.

Carotenoid High-Light Conditions (%) Low-Light Conditions (%)

Rhodopin 28 5

Rhodopin glucoside 28 10

Rhodopinal Not detected 58

Rhodopinal glucoside Not detected 7

Lycopene 8 4
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Caption: Experimental workflow for the extraction and analysis of rhodopin.
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Caption: Logical relationship of rhodopin fragmentation in MS/MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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